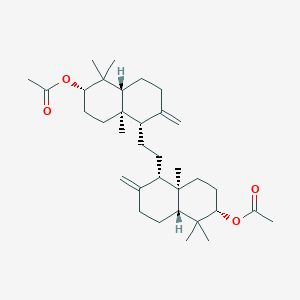

alpha-Onocerin diacetate

Description

Historical Context of Triterpenoid (B12794562) Investigation

The study of triterpenoids is a significant branch of natural product chemistry, with a history stretching back to the early days of phytochemistry. Triterpenoids are a large and structurally diverse class of natural products, with over 20,000 known compounds. researchgate.net They are synthesized in plants, fungi, and some bacteria from the C30 precursor squalene (B77637). researchgate.netnih.gov

Early investigations focused on the isolation and structural elucidation of these complex molecules from various plant sources. These compounds are known to play crucial roles in plant defense and development. nih.govfrontiersin.org The biosynthesis of triterpenoids involves cyclization of 2,3-oxidosqualene (B107256) by enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons. nih.govogeochem.jp These skeletons are then further modified by other enzymes, such as cytochrome P450s, to create a vast array of structurally diverse compounds. nih.gov The discovery of this biosynthetic pathway was a major milestone, providing a framework for understanding the origins of this chemical diversity.

Significance of α-Onocerin as a Seco-Triterpenoid in Academic Inquiry

α-Onocerin, the precursor to α-onocerin diacetate, holds a special place in triterpenoid research due to its unusual structure. researchgate.netebi.ac.uk It is classified as a seco-triterpenoid, which means one of the rings of the typical tetracyclic or pentacyclic triterpenoid structure is cleaved. researchgate.netresearchgate.net Specifically, α-onocerin is an 8,14-seco-triterpenoid, characterized by an open C-ring. researchgate.net

Several key features make α-onocerin a compound of significant academic interest:

Symmetrical Structure: It possesses a unique C2-symmetric structure. ebi.ac.uknih.gov

Unusual Biosynthesis: Unlike most triterpenoids that are formed from the cyclization of 2,3-oxidosqualene, α-onocerin is biosynthesized from squalene-2,3;22,23-dioxide (also known as bis-oxidosqualene). researchgate.netnottingham.ac.ukresearchgate.net This process involves a fascinating bi-cyclization event from both ends of the precursor molecule. researchgate.netnottingham.ac.uk

Evolutionary Puzzle: α-Onocerin has been isolated from evolutionarily distant plant species, including the clubmoss genus Lycopodium and the legume genus Ononis. frontiersin.orgresearchgate.netresearchgate.net This scattered distribution raises intriguing questions about the convergent evolution of its biosynthetic pathway. frontiersin.org

The study of α-onocerin has been important in formulating theories of triterpenoid biogenesis and understanding the enzymatic machinery that can produce such unique structures. researchgate.netresearchgate.net

Overview of Key Academic Research Trajectories for α-Onocerin Diacetate and Related Compounds

Research concerning α-onocerin diacetate and its related compounds has followed several distinct yet interconnected trajectories.

Isolation, Synthesis, and Structural Elucidation: The parent compound, α-onocerin, was first isolated from the roots of Ononis spinosa and later from various Lycopodium species. researchgate.net Its diacetate derivative is also a subject of phytochemical investigation. researchgate.net A significant achievement in this area has been the total synthesis of (+)-α-onocerin. Notably, researchers have developed remarkably efficient, enantioselective syntheses, in one case achieving the synthesis in just four steps. ebi.ac.uknih.gov These synthetic achievements not only confirm the structure but also provide access to the molecule and its analogues for further study. Furthermore, semi-synthetic studies have focused on creating derivatives of α-onocerin to explore their structure-activity relationships. researchgate.net

Biosynthetic Pathway Investigation: A major focus of academic inquiry has been the elucidation of the biosynthetic pathway of α-onocerin. It is understood that its formation from squalene-2,3;22,23-dioxide is catalyzed by dedicated triterpene cyclases. nottingham.ac.ukresearchgate.net In the fern Lycopodium clavatum, it has been shown that two sequential enzymes are required to produce α-onocerin. ebi.ac.ukresearchgate.net In contrast, in Ononis spinosa, a single oxidosqualene cyclase, OsONS1, is capable of producing the compound. researchgate.net These studies highlight the different evolutionary solutions plants have developed to synthesize this unique seco-triterpenoid.

Exploration of Biological Activities: α-Onocerin and its derivatives, including the diacetate form, have been evaluated for a range of biological activities. Research has shown that α-onocerin exhibits acetylcholinesterase inhibitory activity, suggesting potential relevance for conditions like Alzheimer's disease. ebi.ac.uknih.gov Derivatives of α-onocerin have been tested for their cytotoxic activity against various cancer cell lines. researchgate.net Studies also suggest that α-onocerin diacetate may possess antimicrobial and anti-inflammatory properties. smolecule.com This line of research seeks to understand the potential pharmacological applications of these natural products.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJPBXMYIMNQDP-JKCFVQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for α Onocerin and Its Derivatives

Botanical Sources and Taxonomic Distribution Studies

The genus Lycopodium, commonly known as clubmosses, represents a significant source of α-onocerin and its derivatives. thieme-connect.com Research has identified the presence of these compounds in several species, including:

Lycopodium clavatum : This species is a well-documented source of α-onocerin. thieme-connect.comresearchgate.netebi.ac.uk Studies have reported the isolation of up to 0.064% of α-onocerin from L. clavatum. researchgate.net Bioassay-guided fractionation of extracts from this plant has confirmed α-onocerin as an active compound. thieme-connect.comebi.ac.uknih.gov Other related triterpenoids, such as 26-Nor-8-oxo-alpha-onocerin, have also been isolated from the herbs of Lycopodium clavatum. medchemexpress.com

Lycopodium cernuum : α-Onocerin has been reported in Palhinhaea cernua, a synonym for Lycopodium cernuum. ebi.ac.uknih.gov

Lycopodium obscurum : Research on the triterpenoid (B12794562) constituents of Lycopodium obscurum has led to the isolation and identification of α-onocerin among other triterpenoids. ebi.ac.uk

Lycopodium japonicum : This species is another documented source of α-onocerin. nih.gov

Other Lycopodium Species : Beyond the aforementioned, α-onocerin has also been isolated from L. sitchense, L. casuarinoides, and L. inundatum. researchgate.net A screening of five Turkish Lycopodium species, including L. clavatum, L. selago, L. annotinum, L. alpinum, and L. complanatum subsp. chamaecyparissus, revealed that only L. clavatum exhibited significant activity attributed to α-onocerin. thieme-connect.comnih.gov

Table 1: Documented Lycopodium Species Containing α-Onocerin and its Derivatives

| Species | Compound(s) | Reference(s) |

| Lycopodium clavatum | α-Onocerin, 26-Nor-8-oxo-alpha-onocerin | thieme-connect.comresearchgate.netebi.ac.ukmedchemexpress.com |

| Lycopodium cernuum (syn. Palhinhaea cernua) | α-Onocerin | ebi.ac.uknih.gov |

| Lycopodium obscurum | α-Onocerin | ebi.ac.uk |

| Lycopodium japonicum | α-Onocerin | nih.gov |

| Lycopodium sitchense | α-Onocerin | researchgate.net |

| Lycopodium casuarinoides | α-Onocerin | researchgate.net |

| Lycopodium inundatum | α-Onocerin | researchgate.net |

The genus Ononis, belonging to the legume family (Fabaceae), is the other primary, yet evolutionarily distant, source of α-onocerin. nih.gov

Ononis spinosa : Commonly known as spiny restharrow, Ononis spinosa was the first plant from which α-onocerin was isolated. nih.govresearchgate.net The compound is primarily found in the roots of the plant. nih.govresearchgate.net The concentration of α-onocerin in the roots can be significant, reaching up to 0.5% of the dry weight. researchgate.netnottingham.ac.uk Research has confirmed that α-onocerin is synthesized from squalene-2,3;22,23-dioxide in the roots. nih.gov

Other Ononis Species : The presence of α-onocerin is not consistent across the entire Ononis genus. While species like Ononis arvensis, Ononis repens, and Ononis mitissima are known to produce α-onocerin in their roots, others such as Ononis reclinata, Ononis viscosa, Ononis pusilla, and Ononis rotundifolia have been reported as non-producers. nih.govebi.ac.uk Analysis of various Ononis accessions has shown that all tested O. spinosa samples contained α-onocerin in the roots, but not in the aerial parts. researchgate.net

Table 2: Presence and Absence of α-Onocerin in Various Ononis Species

| Species | α-Onocerin Presence | Primary Location | Reference(s) |

| Ononis spinosa | Present | Roots | nih.govresearchgate.netresearchgate.net |

| Ononis arvensis | Present | Roots | ebi.ac.uk |

| Ononis repens | Present | Roots | ebi.ac.uk |

| Ononis mitissima | Present | Roots | ebi.ac.uk |

| Ononis reclinata | Absent | - | nih.gov |

| Ononis viscosa | Absent | - | nih.gov |

| Ononis pusilla | Absent | - | nih.gov |

| Ononis rotundifolia | Absent | - | researchgate.net |

| Ononis natrix | Absent | - | researchgate.net |

The ecological role of α-onocerin in plants is not yet fully understood, though several hypotheses have been proposed. researchgate.netnottingham.ac.ukresearchgate.net One suggestion is that it may serve a waterproofing function, potentially by inhibiting the influx of sodium chloride ions into root cells. researchgate.netnottingham.ac.uknottingham.ac.uk This could be particularly advantageous for plants growing in saline environments. Another proposed function is the prevention of desiccation in arid conditions. researchgate.netnottingham.ac.uknottingham.ac.uk The convergent evolution of α-onocerin biosynthesis in distantly related plant taxa that inhabit diverse environments suggests that it confers a significant adaptive advantage. researchgate.netnottingham.ac.ukfrontiersin.org

Research on Ononis Species (e.g., O. spinosa)

Advanced Isolation and Purification Techniques

The isolation and purification of α-onocerin and its derivatives from plant sources involve a combination of extraction and chromatographic methods.

The initial step in isolating α-onocerin involves extracting it from the plant material. The choice of solvent is critical for achieving a high yield.

Petroleum Ether : This nonpolar solvent has been successfully used for the extraction of α-onocerin from the roots of Ononis spinosa (Ononidis radix). researchgate.net

Chloroform (B151607):Methanol : A mixture of chloroform and methanol, typically in a 1:1 ratio, has been effectively employed for extracting α-onocerin from Lycopodium species. thieme-connect.comebi.ac.uknih.gov This solvent system is capable of extracting a broader range of compounds with varying polarities. Dichloromethane has also been used in the extraction process from L. clavatum. researchgate.net

Modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction are also being explored for their potential to increase efficiency and yield. mdpi.com

Following extraction, the crude extract contains a mixture of various phytochemicals. Chromatographic techniques are essential for separating and purifying α-onocerin from this complex matrix. khanacademy.org

Column Chromatography : This is a fundamental technique used for the purification of α-onocerin. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent gradient (mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase. khanacademy.org Both normal-phase and reverse-phase silica gel column chromatography have been utilized in the isolation of triterpenoids from Lycopodium obscurum, including α-onocerin. ebi.ac.uk

Thin-Layer Chromatography (TLC) : TLC is often used for the initial analysis of extracts to identify the presence of α-onocerin and to monitor the progress of purification during column chromatography. researchgate.netkhanacademy.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This powerful analytical technique is used for the definitive identification and quantification of α-onocerin in plant extracts. researchgate.netresearchgate.net The compound is often derivatized before GC-MS analysis to improve its volatility and chromatographic behavior. researchgate.net

Bioassay-Guided Fractionation : In this approach, the fractions obtained from chromatographic separation are tested for a specific biological activity. This allows researchers to target the isolation of the active compound, as was done in the identification of α-onocerin as an acetylcholinesterase inhibitor from Lycopodium clavatum. thieme-connect.comebi.ac.uknih.gov

Biosynthetic Pathways and Enzymology of α Onocerin

Elucidation of Precursor Utilization and Cyclization Mechanisms

The biosynthesis of α-onocerin is distinguished by its unique precursor and a complex cyclization cascade. Unlike the vast majority of triterpenoids that derive from the monoepoxide 2,3-oxidosqualene (B107256), α-onocerin's journey begins with a diepoxidated precursor. rsc.org This fundamental difference sets the stage for a series of unique enzymatic reactions.

Role of Dioxidosqualene in the Biosynthetic Cascade

The dedicated precursor for α-onocerin biosynthesis is (3S)-2,3:22,23-dioxidosqualene (also referred to as squalene-2,3;22,23-dioxide or SDO). vulcanchem.comresearchgate.netnih.gov The symmetrical structure of α-onocerin is a direct consequence of cyclizations initiating from both epoxide termini of this precursor. nih.govebi.ac.uk Research has confirmed that α-onocerin is cyclized exclusively from SDO. vulcanchem.comresearchgate.net Early studies using cell-free extracts from Ononis spinosa demonstrated the enzymatic conversion of squalene (B77637) diepoxide to α-onocerin. ebi.ac.uk The availability of 2,3;22,23-dioxidosqualene is considered a determining factor for a plant's ability to synthesize α-onocerin. researchgate.netnottingham.ac.uk In experiments where the genes for α-onocerin synthesis were expressed in host systems like Nicotiana benthamiana or yeast, the production of α-onocerin was dependent on the presence or engineered accumulation of SDO. researchgate.netnih.gov

Investigation of Unique Bi-cyclization Events

The formation of α-onocerin involves a unique bi-cyclization event, a process that has been a subject of scientific inquiry for decades. nih.govebi.ac.uknottingham.ac.uk This mechanism involves the formation of rings at both ends of the linear dioxidosqualene precursor. researchgate.net The nature of this dual cyclization has been elucidated through the discovery and characterization of the responsible enzymes, revealing two distinct evolutionary strategies to achieve the same outcome.

In the fern Lycopodium clavatum, this process is a two-step sequence involving two separate, dedicated enzymes. The first enzyme initiates cyclization at one end of the dioxidosqualene molecule to form a novel bicyclic intermediate called pre-α-onocerin. nih.govresearchgate.net A second enzyme then takes this intermediate and catalyzes the cyclization of the other end to complete the tetracyclic α-onocerin structure. nih.govresearchgate.net

Contrastingly, in the legume Ononis spinosa, a single oxidosqualene cyclase (OSC) is responsible for catalyzing the entire bi-cyclization reaction. researchgate.netnih.govnih.gov Molecular docking simulations suggest that this single enzyme, OsONS1, accomplishes the formation of α-onocerin in two successive cyclization steps within its single active site. researchgate.net This discovery points to a remarkable instance of convergent evolution, where different plant lineages have independently developed distinct enzymatic solutions for the biosynthesis of the same specialized metabolite. researchgate.netnih.govnih.gov

Characterization of Key Biosynthetic Enzymes

The elucidation of the α-onocerin biosynthetic pathway has been made possible through the identification and functional analysis of the specific enzymes that catalyze its formation. These include specialized oxidosqualene cyclases and the squalene epoxidases that generate the necessary precursor.

Identification and Functional Analysis of Oxidosqualene Cyclases (e.g., LCC, LCD, OsONS1)

The enzymes responsible for the cyclization of dioxidosqualene into α-onocerin are members of the oxidosqualene cyclase (OSC) family. However, they exhibit unprecedented substrate specificities. nih.gov

In Lycopodium clavatum, two distinct and highly dedicated triterpene cyclases, named LCC and LCD, are required. nih.govebi.ac.uk

LCC : Identified as the first dioxidosqualene cyclase, this enzyme exclusively uses dioxidosqualene as its substrate. It catalyzes the first half of the reaction, producing the intermediate, pre-α-onocerin. rsc.orgnih.govresearchgate.net

LCD : This enzyme acts on the pre-α-onocerin intermediate produced by LCC. It catalyzes the second cyclization event to form the final α-onocerin product. rsc.orgnih.govresearchgate.net

In Ononis spinosa, the biosynthetic machinery is different. A single OSC, named OsONS1 , was identified that produces α-onocerin directly from squalene-2,3;22,23-dioxide. researchgate.netnih.gov When expressed in a yeast strain (GIL77) that accumulates this precursor, OsONS1 was able to produce α-onocerin, confirming its function. nih.govnih.gov Phylogenetic analysis reveals that OsONS1 is not closely related to the LCC and LCD enzymes from L. clavatum, suggesting an independent evolutionary origin. researchgate.netnih.govnih.gov

Role of Squalene Epoxidases in Precursor Generation (e.g., OsSQE1, OsSQE2)

Squalene epoxidases (SQEs) are crucial for α-onocerin biosynthesis as they catalyze the formation of the precursor, 2,3:22,23-dioxidosqualene (SDO). vulcanchem.com While SQEs typically produce 2,3-oxidosqualene for primary metabolism (like sterol synthesis), some have evolved to perform a double epoxidation on the squalene molecule to generate SDO for specialized metabolism. researchgate.net

In Ononis spinosa, two squalene epoxidase genes, OsSQE1 and OsSQE2, have been identified. researchgate.netnih.gov Co-expression of the α-onocerin synthase OsONS1 with either of these SQEs in N. benthamiana significantly boosted α-onocerin production. researchgate.netnih.gov This is attributed to the increased supply of the SDO precursor by the epoxidases. researchgate.net Further investigation using Fluorescence Lifetime Imaging Microscopy (FLIM) demonstrated specific protein-protein interactions between OsONS1 and both OsSQE1 and OsSQE2. nih.govnih.gov These findings suggest the formation of a coordinated enzymatic complex, with evidence pointing to OsSQE2 as the preferred partner for OsONS1 in planta. vulcanchem.comnih.gov

Genetic and Transcriptomic Approaches to Enzyme Discovery

The identification of the genes encoding the enzymes for α-onocerin biosynthesis was achieved through modern genetic and transcriptomic techniques. Since α-onocerin was found to accumulate specifically in the roots of Ononis spinosa, researchers performed transcriptome analysis of the root tissue to find candidate genes. researchgate.netnih.govnih.gov This approach led to the successful identification of the oxidosqualene cyclase OsONS1. nih.govnih.gov

Similarly, in the fern Lycopodium clavatum, the genes LCC and LCD were cloned and identified as being responsible for α-onocerin synthesis. nih.gov The function of these candidate genes was then verified by heterologous expression in systems like Nicotiana benthamiana and engineered yeast strains. researchgate.netnih.gov These expression studies confirmed that LCC and LCD were both required in L. clavatum, while OsONS1 alone was sufficient in O. spinosa (provided the SDO precursor was available). nih.govnih.gov Transcriptomic data also helped correlate the expression levels of OsSQE and OsONS genes in different plant tissues, reinforcing their role in the biosynthetic pathway. researchgate.net

Evolutionary Aspects of α-Onocerin Biosynthesis

The biosynthesis of α-onocerin presents a compelling case of convergent evolution, where unrelated organisms independently evolve similar traits. This phenomenon is particularly evident when comparing the biosynthetic pathways in the clubmoss genus Lycopodium and the leguminous genus Ononis. researchgate.net

Studies on Convergent Evolution of Biosynthetic Pathways

The occurrence of α-onocerin in the evolutionarily distant clubmoss Lycopodium clavatum and the legume Ononis spinosa points towards an independent evolution of its biosynthetic machinery. researchgate.netfrontiersin.org Biochemical and phylogenetic analyses have confirmed that the pathways in these two species, despite producing the same final compound, have different enzymatic origins and mechanisms. researchgate.netnih.gov

In Lycopodium clavatum, the biosynthesis of α-onocerin is a two-step process requiring two sequential and paralogous oxidosqualene cyclases (OSCs), LcLCC and LcLCD. frontiersin.orgnih.govnih.gov LcLCC first acts on squalene-2,3;22,23-dioxide to form the intermediate, pre-α-onocerin. frontiersin.orgnih.gov Subsequently, LcLCD catalyzes the cyclization of the remaining portion of the molecule to yield α-onocerin. frontiersin.orgnih.gov

Conversely, in Ononis spinosa, a single oxidosqualene cyclase, OsONS1, is responsible for the entire cyclization of squalene-2,3;22,23-dioxide into α-onocerin. researchgate.netfrontiersin.orgnih.gov This single-enzyme mechanism is a key difference from the two-enzyme system found in Lycopodium. researchgate.netnih.gov The discovery of this distinct pathway in Ononis provides strong evidence for the convergent evolution of α-onocerin biosynthesis. researchgate.netresearchgate.net

Phylogenetic Analysis of Related Biosynthetic Enzymes

Phylogenetic analysis of the oxidosqualene cyclases involved in α-onocerin biosynthesis further supports the theory of convergent evolution. The enzymes from Lycopodium clavatum, LcLCC and LcLCD, are phylogenetically distinct from the enzyme found in Ononis spinosa, OsONS1. researchgate.netnih.gov

The L. clavatum enzymes, LcLCC and LcLCD, are closely related to the cycloartenol (B190886) synthase from the same species, suggesting they evolved from sterol biosynthesis enzymes. nih.gov In contrast, OsONS1 from O. spinosa branches off from a clade of lupeol (B1675499) synthases specific to the Fabaceae family. researchgate.netfrontiersin.orgnih.gov This indicates that the α-onocerin synthase in Ononis evolved from a different ancestral gene than the synthases in Lycopodium. researchgate.netnih.govnih.gov

The squalene epoxidases (SQEs) that produce the precursor squalene-2,3;22,23-dioxide also show evolutionary divergence. In O. spinosa, two SQEs, OsSQE1 and OsSQE2, are involved, with OsSQE2 being the preferred partner for OsONS1 in the plant. researchgate.netnih.gov Phylogenetic trees constructed from the amino acid sequences of SQEs show a clear separation between the enzymes from different plant lineages. nih.gov

| Enzyme | Organism | Function in α-Onocerin Biosynthesis | Phylogenetic Origin |

| LcLCC | Lycopodium clavatum | Catalyzes the first cyclization step from squalene-2,3;22,23-dioxide to pre-α-onocerin. frontiersin.orgnih.gov | Stems from sterol metabolism. nih.gov |

| LcLCD | Lycopodium clavatum | Catalyzes the second cyclization step from pre-α-onocerin to α-onocerin. frontiersin.orgnih.gov | Stems from sterol metabolism. nih.gov |

| OsONS1 | Ononis spinosa | Catalyzes the complete cyclization of squalene-2,3;22,23-dioxide to α-onocerin in a single step. researchgate.netfrontiersin.orgnih.gov | Branches from lupeol synthases of the Fabaceae family. researchgate.netfrontiersin.orgnih.gov |

| OsSQE1/OsSQE2 | Ononis spinosa | Produce the precursor squalene-2,3;22,23-dioxide. researchgate.netnih.gov | Diverged from primary metabolism squalene epoxidases. |

In vivo and In vitro Reconstitution of Biosynthetic Systems for Pathway Interrogation

To validate the function of the identified enzymes and elucidate the biosynthetic pathway of α-onocerin, researchers have employed both in vivo and in vitro reconstitution systems. These approaches allow for the controlled study of enzyme activity and reaction mechanisms.

In vivo reconstitution has been successfully performed by transiently expressing the identified genes in Nicotiana benthamiana. researchgate.netnih.gov When the Lycopodium clavatum genes LcLCC and LcLCD were co-expressed in N. benthamiana, the production of α-onocerin was observed. researchgate.netnih.gov Similarly, expressing the single Ononis spinosa gene OsONS1 in N. benthamiana also resulted in the synthesis of α-onocerin. researchgate.netnih.gov These experiments confirmed the roles of these enzymes in α-onocerin biosynthesis.

Furthermore, co-expression of OsONS1 with the squalene epoxidases from O. spinosa (OsSQE1 or OsSQE2) in N. benthamiana led to a significant increase in α-onocerin production, demonstrating the synergistic action of these enzymes. researchgate.netresearchgate.net Fluorescence Lifetime Imaging Microscopy (FLIM) analysis also revealed specific protein-protein interactions between OsONS1 and both OsSQEs in living plant cells. researchgate.netnih.gov

The biosynthetic pathway has also been reconstituted in yeast. Expression of OsONS1 in a lanosterol (B1674476) synthase knockout strain of yeast (GIL77), which accumulates the precursor squalene-2,3;22,23-dioxide, resulted in the production of α-onocerin, further verifying its function. researchgate.netnih.govnih.gov In another study, co-expression of both LCC and LCD from L. clavatum in yeast was necessary to produce α-onocerin. nih.govresearchgate.net

In vitro assays using purified enzymes have provided more detailed insights into the catalytic mechanisms. These studies have confirmed the substrate specificity of the enzymes, with LcLCC utilizing only dioxidosqualene to produce pre-α-onocerin, and LcLCD exclusively using pre-α-onocerin as its substrate. nih.govresearchgate.net

| Reconstitution System | Organism/Method Used | Key Findings |

| In vivo | Nicotiana benthamiana | - Co-expression of LcLCC and LcLCD from L. clavatum produces α-onocerin. researchgate.netnih.gov- Expression of OsONS1 from O. spinosa produces α-onocerin. researchgate.netnih.gov- Co-expression of OsONS1 with OsSQE1 or OsSQE2 boosts α-onocerin production. researchgate.netresearchgate.net |

| In vivo | Yeast (Saccharomyces cerevisiae) | - Expression of OsONS1 in a GIL77 knockout strain produces α-onocerin. researchgate.netnih.govnih.gov- Co-expression of LCC and LCD from L. clavatum is required for α-onocerin synthesis. nih.govresearchgate.net |

| In vitro | Purified enzymes | - Confirmed the specific substrate requirements for LcLCC (dioxidosqualene) and LcLCD (pre-α-onocerin). nih.govresearchgate.net |

Synthetic Chemistry and Derivatization Strategies for α Onocerin Diacetate

Total Synthesis Approaches to α-Onocerin

The total synthesis of α-onocerin has been a subject of interest, with a focus on developing efficient and stereocontrolled routes to its complex tetracyclic framework.

Multi-component Coupling and Tetracyclization Strategies

The brevity of the aforementioned enantioselective synthesis is largely attributed to a powerful four-component coupling reaction followed by a highly efficient tetracyclization step. nih.govebi.ac.ukresearchgate.net This strategy involves the assembly of four fragments—two molecules of a chiral epoxy ketone and two molecules of vinyllithium—to construct a chiral bis-epoxide intermediate in a single operation. nih.gov This key intermediate then undergoes a cation-olefin tetracyclization to form all four carbocyclic rings of the α-onocerin skeleton in one step. nih.govebi.ac.ukresearchgate.net Such multi-component reactions are a valuable tool in green chemistry, as they increase atom economy and reduce the number of synthetic steps, leading to less waste and more efficient processes. acsgcipr.org

Mechanistic Investigations of Total Synthesis Pathways

The mechanism of the key tetracyclization step in the total synthesis of α-onocerin involves a cation-olefin cyclization cascade. nih.govebi.ac.ukresearchgate.net This process is initiated by the generation of a carbocation, which then triggers a series of intramolecular cyclizations of the olefinic moieties within the bis-epoxide precursor. The stereochemical outcome of this cascade is crucial for establishing the correct relative and absolute stereochemistry of the final α-onocerin molecule. While the biosynthetic pathway of α-onocerin is understood to proceed via the cyclization of 2,3;22,23-dioxidosqualene, rsc.orgresearchgate.net the laboratory synthesis provides a biomimetic approach that leverages similar principles of cationic cyclizations to achieve the construction of the complex polycyclic system.

Semi-synthetic Transformations of α-Onocerin for Diacetate and Other Derivatives

α-Onocerin, isolated from natural sources such as Lycopodium clavatum, serves as a versatile starting material for the synthesis of a variety of derivatives, including α-onocerin diacetate. researchgate.netresearchgate.netcolab.ws These semi-synthetic modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Acylation Reactions (e.g., to yield diacetate)

The presence of two secondary hydroxyl groups in α-onocerin makes it amenable to acylation reactions. The synthesis of α-onocerin diacetate is a straightforward transformation involving the treatment of α-onocerin with an acylating agent. A study on the semi-synthesis of α-onocerin derivatives reported the preparation of ten O-acylated derivatives. researchgate.net The diacetate derivative is obtained as a transparent solid. researchgate.net The successful acylation is confirmed by spectroscopic methods, such as NMR, where the downfield shift of the hydroxyl group's proton signal indicates the formation of the ester linkage. researchgate.net

Table 1: Synthesis of α-Onocerin Diacetate

| Reactant | Reagent | Product | Yield | Physical State |

|---|

Data sourced from Pongpamorn et al., 2017. researchgate.net

Reduction and Oxidation Methodologies

Beyond acylation, the α-onocerin scaffold can be further modified through reduction and oxidation reactions. researchgate.net For instance, the hydrogenation of α-onocerin diacetate yields three isomeric onoceranediol diacetates, which can be subsequently oxidized to the corresponding diones. jst.go.jp These transformations are instrumental in elucidating the stereochemistry of the onocerane skeleton. jst.go.jp Furthermore, a range of other derivatives has been synthesized from α-onocerin through various reactions, including the introduction of additional hydroxyl groups and the formation of oxime derivatives. researchgate.net These modifications have been shown to influence the biological activity of the parent compound. researchgate.net

Table 2: Examples of Semi-Synthetic Derivatives of α-Onocerin

| Starting Material | Reaction Type | Product Description |

|---|---|---|

| α-Onocerin | Acylation | O-acylated derivatives (e.g., diacetate) |

| α-Onocerin Diacetate | Hydrogenation | Onoceranediol diacetates (isomers I, II, III) |

| Onoceranediol diacetates | Oxidation | Diones (isomers I, II, III) |

| α-Onocerin | Oxidation | Hydroxylated derivatives |

Data compiled from Pongpamorn et al., 2017 and Itô et al., 1980. researchgate.netjst.go.jp

Other Functional Group Interconversions

Beyond the primary reactions involving the hydroxyl and exocyclic double bonds, the α-onocerin diacetate scaffold can undergo other functional group interconversions, enabling access to a wider range of derivatives. A notable example is the oxidative cleavage of the exocyclic double bonds.

One documented transformation is the ozonolysis of α-onoceradienediol diacetate. researchgate.net This reaction targets the C=CH₂ groups at positions 8 and 14 of the onocerin skeleton. The ozonolysis is typically followed by a work-up procedure, such as hydrolysis and oxidation. This sequence of reactions cleaves the double bonds and converts the adjacent carbon atoms into carbonyl groups, resulting in the formation of a symmetrical C₂₈ tetraketone. researchgate.netresearchgate.net This transformation is significant as it introduces multiple reactive ketone functionalities into the molecule, which can serve as handles for further derivatization.

Another interconversion involves the acid treatment of α-onocerin diacetate, which not only leads to cyclization but also can be considered a functional group interconversion as it transforms the diene system into a new set of rearranged olefinic isomers within a pentacyclic framework. caltech.edunottingham.ac.uk

These types of interconversions highlight the versatility of the α-onocerin diacetate molecule, allowing for substantial modification of its core structure and the introduction of new reactive sites for the synthesis of complex analogs.

Design and Synthesis of Novel α-Onocerin Derivatives and Analogs

The unique symmetrical structure of α-onocerin diacetate makes it an attractive starting point for the design and synthesis of novel triterpenoid (B12794562) derivatives and analogs. These efforts are aimed at creating molecules with tailored properties for various research applications, including the development of biological probes and the generation of new molecular scaffolds.

Structural Modification Strategies for Research Probes

While specific examples of α-onocerin diacetate being developed into research probes are not extensively documented in publicly available literature, the general strategies for converting natural products into such tools are well-established and can be applied to this molecule. Research probes, particularly fluorescent probes, are invaluable for studying the cellular uptake, distribution, and mechanism of action of bioactive compounds. nih.gov

The synthesis of fluorescent probes from triterpenoids typically involves the conjugation of a fluorescent dye to the triterpenoid scaffold. nih.govacs.org Common fluorescent tags used for this purpose include 7-nitrobenzo-2-oxa-1,3-diazole (NBD) and boron-dipyrromethene (BODIPY) dyes. nih.govresearchgate.net These dyes can be attached to the α-onocerin diacetate molecule through its functional groups. The hydroxyl groups, after deacetylation, are primary sites for derivatization.

A plausible strategy for creating an α-onocerin-based fluorescent probe would involve the following steps:

Deacetylation: Removal of the acetate (B1210297) groups from α-onocerin diacetate to expose the free hydroxyl groups.

Linker Attachment (Optional): A linker arm, such as an ω-amino acid, can be introduced to provide spatial separation between the triterpenoid and the fluorophore, minimizing potential interference of the bulky dye with the biological activity of the triterpenoid. nih.govacs.org

Fluorophore Conjugation: The fluorescent dye, often in an activated form (e.g., NBD-Cl), is then reacted with the hydroxyl or the terminal amino group of the linker to form a stable conjugate. nih.govnih.gov

The resulting fluorescent α-onocerin analog could then be used in cell-based assays to visualize its localization and interaction with cellular components using techniques like confocal microscopy. nih.gov

Table 1: Potential Strategies for the Synthesis of α-Onocerin-Based Research Probes

| Strategy | Description | Key Reagents | Potential Application |

| Direct Fluorophore Conjugation | Attachment of a fluorescent dye directly to the hydroxyl groups of α-onocerin. | NBD-Cl, BODIPY-iodo | Cellular imaging, uptake studies |

| Linker-Mediated Conjugation | Introduction of a linker molecule before attaching the fluorophore to minimize steric hindrance. | ω-amino acids, NBD-Cl | Mechanistic studies, target identification |

Synthesis of Symmetrical Pentacyclic Triterpenoid Analogs from α-Onocerin Precursors

A significant synthetic strategy involving α-onocerin precursors is the acid-catalyzed cyclization to form symmetrical pentacyclic triterpenoids. researchgate.netcaltech.edu This reaction takes advantage of the inherent symmetry of the α-onocerin skeleton and the reactivity of its endocyclic double bonds to construct a new five-membered ring.

When α-onocerin diacetate or its corresponding diol, α-onoceradienediol, is treated with acid, a concerted cyclization of the two terminal rings occurs. caltech.educore.ac.uk This process leads to the formation of a new carbon-carbon bond, resulting in a pentacyclic system. The product of this isomerization is a derivative of γ-onocerin. caltech.edunottingham.ac.uk This transformation is a powerful method for accessing the pentacyclic triterpenoid scaffold from a readily available tetracyclic precursor.

The reaction proceeds through a carbocationic intermediate, and the stereochemistry of the final product is influenced by the reaction conditions and the initial stereochemistry of the α-onocerin precursor. This approach has been a cornerstone in the synthetic efforts towards various pentacyclic triterpenes due to its efficiency in building molecular complexity. caltech.edu

Table 2: Acid-Catalyzed Cyclization of α-Onocerin Derivatives

| Starting Material | Reagent/Condition | Product | Significance |

| α-Onocerin diacetate | Acid (e.g., H₂SO₄) | γ-Onocerin diacetate | Efficient synthesis of a symmetrical pentacyclic scaffold |

| α-Onoceradienediol | Acid | γ-Onocerin | Access to the core pentacyclic structure for further derivatization |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like α-onocerin diacetate. It provides detailed information about the chemical environment of individual atoms.

1D and 2D NMR Techniques for Stereochemical Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of α-onocerin derivatives. researchgate.netnih.gov Techniques such as Double Quantum Filtered-Correlation Spectrometry (DQF-COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.netomicsonline.org

The DQF-COSY experiment is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. sdsu.edu For α-onocerin diacetate, this would be crucial for tracing the connectivity within the decalin ring systems.

The HMQC (or its more modern counterpart, the Heteronuclear Single Quantum Coherence, HSQC) experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of a carbon atom's chemical shift based on the chemical shift of its attached proton(s).

The HMBC experiment is a heteronuclear correlation technique that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). magritek.com This is particularly powerful for connecting different spin systems identified by COSY and for assigning quaternary carbons, which lack directly attached protons. For instance, in the parent compound α-onocerin, HMBC was used to differentiate the hydroxylated carbon centers C-3(21) and C-8(14) by analyzing their long-range coupling networks. researchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecular framework, allowing for the precise assignment of all proton and carbon signals. researchgate.net This detailed assignment is fundamental to confirming the stereochemistry of the molecule. researchgate.net

Table 1: Key 2D NMR Techniques and Their Applications for α-Onocerin Diacetate

| Technique | Type of Correlation | Information Gained |

| DQF-COSY | ¹H-¹H | Identifies protons that are spin-coupled, revealing adjacent protons. |

| HMQC/HSQC | ¹H-¹³C (one bond) | Correlates protons to the carbons they are directly attached to. |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity between protons and carbons, crucial for assigning quaternary carbons and linking spin systems. |

Quantitative NMR (qHNMR) for Metabolite Profiling

Quantitative ¹H NMR (qHNMR) has emerged as a powerful and precise method for the quantification of metabolites in complex mixtures, such as plant extracts. d-nb.infonih.gov This technique is highly suitable for the simultaneous recognition and quantitative determination of various compounds. researchgate.net Unlike chromatographic methods, qHNMR can be calibration-free and offers high precision and accuracy when properly validated. d-nb.infonih.gov

The principle of qHNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. researchgate.net By comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. nih.gov For α-onocerin diacetate, specific, well-resolved proton signals would be selected for integration.

The method has been successfully applied to the purity determination of various natural product reference standards, often revealing discrepancies with results from other techniques like HPLC. nih.gov The European Pharmacopoeia now permits the use of qNMR as an official method in pharmaceutical analysis, highlighting its reliability. sigmaaldrich.com For metabolite profiling, qHNMR can provide a snapshot of the concentrations of multiple compounds in a sample, making it a valuable tool in metabolomics. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Constitution Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. spectroscopyonline.commdpi.com For α-onocerin diacetate, HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion. The high resolving power of modern instruments allows for the separation of ions with very similar mass-to-charge ratios, ensuring unambiguous identification. spectroscopyonline.com This technique was instrumental in confirming the molecular structures of semi-synthesized α-onocerin derivatives. researchgate.net

MS/MS for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is often characteristic of a particular compound or class of compounds, serving as a fingerprint for structural confirmation. nih.gov

In the context of α-onocerin diacetate, MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. wikipedia.org The resulting product ions would provide evidence for the presence of the two acetate (B1210297) groups and the underlying onocerin backbone. This fragmentation data is essential for confirming the identity of the compound, especially in complex mixtures where isomers might be present. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Onocerin Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org

For onocerin derivatives, X-ray crystallography provides unequivocal proof of their solid-state structure and stereochemistry. The crystal structure of the parent compound, α-onocerin, has been determined as a chloroform (B151607) hemisolvate. ebi.ac.uk This analysis revealed that the molecule consists of two symmetric trans-decalin building blocks and that hydrogen bonds between the hydroxyl groups form an extensive two-dimensional network. ebi.ac.uk While a specific crystal structure for α-onocerin diacetate is not detailed in the provided sources, this technique remains the gold standard for obtaining unambiguous solid-state structural information for any crystalline onocerin derivative. ugr.esnih.gov

Chromatographic Methods for Analytical Profiling and Purity Assessment

The analytical profiling and purity assessment of α-onocerin diacetate, a semi-synthetic triterpenoid (B12794562) derivative, rely on advanced chromatographic techniques. These methods are essential for separating the compound from complex matrices, quantifying its presence, and ensuring its structural integrity. The choice of technique depends on the analytical goal, whether it is routine purity checking, detailed structural confirmation, or quantification in a complex mixture.

Gas Chromatography (GC), High-Pressure Liquid Chromatography (HPLC), and Liquid Chromatography (LC)

Gas Chromatography (GC), High-Pressure Liquid Chromatography (HPLC), and general Liquid Chromatography (LC) are fundamental tools for the analysis of triterpenoids like α-onocerin diacetate. These techniques separate compounds based on their physicochemical properties, such as volatility, polarity, and affinity for the stationary phase. drawellanalytical.com

Gas Chromatography (GC) is particularly suitable for volatile or semi-volatile compounds. For triterpenoids, which often have low volatility, analysis may require high temperatures or derivatization to increase volatility. Historical GC data for α-onocerin diacetate outlines specific conditions for its analysis, demonstrating its amenability to this technique. scribd.com The selection of the stationary phase and temperature programming is critical for achieving good resolution.

High-Pressure Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like triterpenoid acetates. phcog.com It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, typically using a C18 column, is commonly employed to separate triterpenoids based on their hydrophobicity. phcog.com The purity of the related compound, α-onocerin, is often assessed by HPLC, indicating its suitability for its diacetate derivative. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. phcog.com

Liquid Chromatography (LC) encompasses a broader range of techniques, including HPLC. Modern advancements like Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution by using columns with smaller particle sizes. lcms.cz These methods are crucial for both qualitative profiling (fingerprinting) and quantitative determination of specific analytes within a sample. drawellanalytical.comphcog.com

Table 1: Exemplary Chromatographic Conditions for Triterpenoid Analysis

| Technique | Parameter | Details | Reference |

|---|---|---|---|

| GC | Liquid Phase | SE-52 (20%) | scribd.com |

| GC | Temperature | 230°C | scribd.com |

| HPLC | Stationary Phase | Reversed-phase C18 or C30 | phcog.comnih.gov |

| HPLC | Mobile Phase | Gradient of acidified water and methanol/acetonitrile | phcog.com |

| HPLC | Detection | UV-Vis or Diode Array Detector (DAD) | phcog.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-SPE-NMR/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher level of chemical information, enabling both confident identification and precise quantification. wiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. In the analysis of the parent compound α-onocerin, GC-MS has been used to confirm its identity by comparing the mass spectrum of the chromatographic peak with that of a standard. researchgate.netnottingham.ac.uk The mass spectrum provides the molecular weight and fragmentation pattern, which serve as a molecular fingerprint. For α-onocerin diacetate, GC-MS would yield a characteristic mass spectrum allowing for its unambiguous identification in complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique for analyzing non-volatile compounds in complex matrices. ekb.eg It couples the high-resolution separation of HPLC or UHPLC with the sensitivity and selectivity of tandem mass spectrometry. mdpi.com This method is ideal for the structural confirmation and quantification of α-onocerin diacetate. In MS/MS, a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even at very low concentrations. mdpi.com The technique has been successfully applied to identify and quantify a wide range of natural products and their derivatives. mdpi.comresearchgate.net

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry (LC-SPE-NMR/MS) represents a state-of-the-art integrated system for the complete structural elucidation of compounds in complex mixtures without the need for laborious isolation. nih.govmontana.edu In this setup, peaks from the LC eluent are trapped on individual solid-phase extraction (SPE) cartridges. A small portion of the flow can be diverted to a mass spectrometer for initial identification, while the trapped peaks are later eluted with a deuterated solvent for offline NMR analysis. montana.edu This provides both mass spectrometric data and high-quality NMR data (1D and 2D) for a single chromatographic peak, enabling unequivocal structure determination. nih.gov This is particularly valuable for confirming the precise structure and stereochemistry of compounds like α-onocerin diacetate, especially when dealing with novel derivatives or metabolites. researchgate.net

Table 2: Overview of Hyphenated Techniques for α-Onocerin Diacetate Analysis

| Technique | Primary Application | Key Information Obtained | Reference |

|---|---|---|---|

| GC-MS | Identification of volatile/derivatized compounds | Retention time, molecular ion, and fragmentation pattern | researchgate.netnottingham.ac.uk |

| LC-MS/MS | Quantification and identification in complex mixtures | Retention time, precursor/product ion masses, and structural information | nih.govmdpi.combevital.no |

| LC-SPE-NMR/MS | Unambiguous structure elucidation | Chromatographic, mass spectrometric, and complete NMR data for definitive structure confirmation | nih.govmontana.edu |

Compound Index

Structure Activity Relationship Sar Studies of α Onocerin Diacetate and Its Analogs

Methodological Frameworks for SAR Investigations

The elucidation of SAR for α-onocerin diacetate and its derivatives relies on a combination of synthetic chemistry, biological screening, and computational analysis. These methodologies allow researchers to systematically modify the parent structure and assess the impact of these changes on a specific biological outcome.

A primary strategy in SAR studies is the creation of a compound library, which is a collection of structurally related analogs. gardp.org The design of such libraries for α-onocerin diacetate involves the semi-synthesis of derivatives through various chemical reactions. researchgate.net These modifications are strategically planned to explore the importance of different parts of the molecule.

Key synthetic modifications include:

Acylation: Introducing different acyl groups at the hydroxyl positions to assess the influence of the size and nature of the ester groups on activity. researchgate.net

Oxidation: Converting the hydroxyl groups to ketones to understand the role of hydrogen bonding and the geometry of the A and E rings. researchgate.net

Other Reactions: Introducing diverse functionalities, such as oximes, to probe specific interactions with biological targets. researchgate.net

By systematically altering the α-onocerin backbone and evaluating the biological activities of the resulting compounds, researchers can build a comprehensive SAR profile. researchgate.net This approach helps to identify which structural modifications enhance, diminish, or alter the biological activity of the parent compound. gardp.org

Computational methods, particularly molecular docking, are powerful tools for understanding the interactions between a ligand, such as α-onocerin diacetate, and its biological target at a molecular level. nih.gov These approaches complement experimental data by providing insights into the binding mode and the specific intermolecular forces involved. nih.gov

In the context of α-onocerin and its analogs, molecular docking can be used to:

Predict Binding Poses: Determine the most likely orientation of the inhibitor within the active site of an enzyme, such as acetylcholinesterase (AChE). mdpi.com

Identify Key Interactions: Visualize and analyze the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. mdpi.comrsc.org

Rationalize SAR Data: Explain why certain structural modifications lead to an increase or decrease in activity based on their predicted interactions with the target. nih.gov

Guide the Design of New Analogs: Propose new modifications to the α-onocerin structure that are predicted to have improved binding affinity and, consequently, higher biological activity. nih.gov

For instance, docking studies can help to understand how the placement of hydroxyl or acetyl groups on the α-onocerin scaffold influences its interaction with the catalytic and peripheral anionic sites of AChE. mdpi.com

Design of Compound Libraries for Comprehensive SAR Analysis

Exploration of Structural Determinants for Biological Effects

Through the synthesis and biological evaluation of α-onocerin diacetate analogs, specific structural features have been identified as being crucial for their activity.

The presence, position, and nature of substituents on the α-onocerin skeleton have a profound impact on its biological activity. For example, in studies of triterpenoids, variations in hydroxylation and methoxylation patterns are known to cause significant differences in their acetylcholinesterase (AChE) inhibitory activity. researchgate.net

Semi-synthetic studies on α-onocerin have revealed that:

The introduction of a hydroxyl group at specific positions, such as C-2/C-20, can enhance cytotoxic activity. researchgate.net

The parent compound, α-onocerin, has shown AChE inhibitory activity. researchgate.net

Certain derivatives, like the α-onocerin oxime, have demonstrated selective and significant cytotoxic activity against specific cancer cell lines, such as HepG2. researchgate.net

| Compound/Analog | Modification | Biological Activity | Source |

| α-Onocerin | Parent Compound | AChE inhibitory activity (IC50 = 5.2 mM) | researchgate.net |

| α-Onocerin with hydroxyl at C-2/C-20 | Hydroxylation | Enhanced cytotoxic activity | researchgate.net |

| α-Onocerin oxime derivative | Oxime formation | Selective cytotoxicity against HepG2 cancer cell line | researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity, as biological targets are often chiral. nih.gov The specific stereochemistry of α-onocerin and its analogs is crucial for their interaction with enzymes and receptors.

The hydrogenation of α-onocerin diacetate yields three isomeric products: onoceranediol diacetates-I, -II, and -III. These isomers possess different configurations at the 8 and 14 positions (8αH-14βH, 8αH-14αH, and 8βH-14αH, respectively). jst.go.jp The conversion of these diacetates to their corresponding diones resulted in distinct circular dichroism (CD) spectra, confirming their different stereochemical arrangements. jst.go.jp This highlights that even subtle changes in the stereochemistry of the onocerane skeleton can lead to significant conformational differences, which in turn can influence their biological properties.

Impact of Hydroxylation and Other Substitutions on Activity Profiles

Mechanistic Insights Derived from SAR Analysis

SAR analysis not only identifies which analogs are most active but also provides valuable clues about the mechanism of action. By correlating structural features with biological effects, researchers can infer how these compounds interact with their molecular targets. researchgate.net

Future Directions and Emerging Research Avenues for α Onocerin Diacetate

Integration of Multi-Omics Approaches in Biosynthesis and Mechanism Research

A significant frontier in understanding α-onocerin diacetate lies in the comprehensive elucidation of its biosynthetic pathway and mechanisms of action through the integration of multi-omics technologies. nih.govfrontiersin.org These approaches, which include genomics, transcriptomics, and metabolomics, offer powerful tools for a systems-level understanding of the metabolic networks that lead to the synthesis of complex natural products like triterpenoids. nih.govfrontiersin.org

The biosynthesis of the parent compound, α-onocerin, is particularly interesting as it diverges from typical triterpenoid (B12794562) synthesis. It proceeds via the cyclization of squalene-2,3;22,23-dioxide, a symmetrical diepoxide, rather than the more common precursor, 2,3-oxidosqualene (B107256). researchgate.netnih.gov In the fern Lycopodium clavatum, this conversion requires two separate and highly specific oxidosqualene cyclases (OSCs), LCC and LCD, acting sequentially. nih.gov However, in the flowering plant Ononis spinosa, a single bifunctional OSC, OsONS1, is capable of catalyzing the entire cyclization. nih.gov This discovery points to a fascinating case of convergent evolution in plant specialized metabolism. nih.gov

Future research can leverage multi-omics to further dissect this pathway.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of α-onocerin-producing organisms can identify not only the core OSC genes but also the enzymes responsible for the final acetylation step that yields α-onocerin diacetate, likely an acetyltransferase. frontiersin.orgnih.gov Comparative transcriptomics of different tissues (e.g., roots vs. leaves) or plants under various environmental stresses can reveal co-expressed genes and regulatory networks controlling the entire pathway. nih.govmdpi.com For instance, in Ononis spinosa, α-onocerin was found exclusively in the roots, and transcriptome analysis of this tissue was key to identifying the OsONS1 gene. nih.gov

Metabolomics: Metabolomic profiling can track the accumulation of α-onocerin, its diacetate form, and related pathway intermediates, providing a direct chemical phenotype to correlate with genetic data. nih.gov This integrated approach has proven effective in studying the metabolic diversity of plant triterpenoids and can pinpoint key enzymatic steps and regulatory factors in α-onocerin diacetate production. nih.govfrontiersin.org

By combining these datasets, researchers can construct a detailed map of the biosynthesis, transport, and regulation of α-onocerin diacetate, providing a solid foundation for metabolic engineering and synthetic biology applications. nih.gov

| Multi-Omics Approach | Application in α-Onocerin Diacetate Research | Key Findings/Potential Discoveries |

| Genomics | Sequencing and analysis of genomes from producing organisms (e.g., Ononis, Lycopodium). nih.govfrontiersin.org | Identification of genes for oxidosqualene cyclases (OSCs), squalene (B77637) epoxidases, and acetyltransferases. nih.govnih.gov |

| Transcriptomics | Analysis of gene expression patterns in different tissues and conditions. mdpi.com | Revealing regulatory genes (e.g., transcription factors) and co-expression networks involved in the biosynthetic pathway. frontiersin.orgmdpi.com |

| Metabolomics | Profiling of triterpenoids and other metabolites in the producing organism. nih.gov | Quantifying α-onocerin diacetate and its precursors to correlate with gene expression data. nih.gov |

| Integrated Analysis | Combining genomic, transcriptomic, and metabolomic data. frontiersin.org | Building a complete model of the biosynthetic pathway, from precursor to final product, and understanding its regulation. nih.govfrontiersin.org |

Advanced Synthetic Biology for Optimized Production and Diversification

The low abundance of many valuable triterpenoids in their native plant hosts often hinders their large-scale application. nih.govresearchgate.net Synthetic biology offers a promising alternative for the sustainable and efficient production of α-onocerin diacetate in engineered microbial chassis such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. researchgate.netnih.gov These platforms allow for the reconstruction and optimization of biosynthetic pathways outside the complex regulatory environment of the native plant. nih.govnih.gov

Key strategies for the heterologous production of α-onocerin diacetate include:

Pathway Reconstruction: This involves introducing the necessary biosynthetic genes into the microbial host. For α-onocerin, this would require expressing the genes for squalene epoxidase(s) capable of forming squalene-2,3;22,23-dioxide and the specific OSC(s) (like OsONS1 or the LcLCC/LcLCD pair) that cyclize it. nih.govnih.gov Finally, a suitable acetyltransferase would be needed to convert the α-onocerin diol to its diacetate form.

Metabolic Engineering: To maximize yield, the host's metabolism must be engineered to increase the flux towards the triterpenoid precursor, farnesyl pyrophosphate (FPP), and subsequently, squalene. nih.govmdpi.com This can involve upregulating key enzymes in the mevalonate (B85504) (MVA) pathway and downregulating competing pathways that drain the precursor pool. mdpi.com

Compartmentalization and Scaffolding: Cellular engineering strategies, such as expanding the endoplasmic reticulum (ER) where many triterpene biosynthetic enzymes are located, can enhance the productivity of membrane-bound enzymes like P450s and OSCs. nih.gov

The successful application of synthetic biology to produce other complex triterpenoids, such as ginsenosides, demonstrates the feasibility of this approach. nih.govnih.govacs.org Establishing a robust microbial production platform for α-onocerin diacetate would not only ensure a stable supply for research and potential commercial use but also facilitate the creation of novel derivatives through combinatorial biosynthesis. rsc.org

Development of Novel Analogs with Enhanced Specificity for Defined Biological Targets

Chemical modification of natural product scaffolds is a proven strategy for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. bohrium.comnih.govnih.gov The α-onocerin diacetate molecule, with its symmetrical tetracyclic core and functional groups, presents a versatile template for the synthesis of novel analogs. acs.orgresearchgate.net

Future research in this area should focus on structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the α-onocerin diacetate structure and evaluating the biological activity of the resulting analogs. nih.govnih.gov For example, given that the parent compound α-onocerin has shown acetylcholinesterase inhibitory activity, analogs could be designed to enhance this effect. nih.gov

Key synthetic strategies could include:

Modification of the A and A' rings.

Alteration of the acetate (B1210297) groups at C-3 and C-21, for instance, by introducing different acyl chains. nih.gov

Introduction of new functional groups at various positions on the tetracyclic core.

The development of synthetic triterpenoid analogs based on oleanolic acid has yielded compounds with potent anti-inflammatory and antioxidant activities, demonstrating the power of this approach. acs.org A similar targeted effort for α-onocerin diacetate could lead to the discovery of new chemical entities with specific and enhanced efficacy for various biological targets, potentially in areas like neurodegenerative disease or inflammation. bohrium.comnih.gov

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a wide array of biological targets. nih.govbmglabtech.comevotec.com While α-onocerin has been identified as an acetylcholinesterase inhibitor, the full spectrum of biological activities for α-onocerin diacetate remains largely unexplored. nih.gov HTS provides an unbiased and efficient method to uncover novel pharmacological properties. mdpi.comresearchgate.net

Future screening campaigns for α-onocerin diacetate should employ a diverse range of assay formats:

Target-Based Screens: Testing the compound against specific, purified enzymes or receptors known to be involved in disease pathways (e.g., kinases, proteases, G-protein coupled receptors). bmglabtech.commdpi.com

Cell-Based and Phenotypic Screens: Evaluating the effect of the compound on whole cells to identify activities that may not be predictable from a single target, such as effects on cell proliferation, inflammation, or neuroprotection. evotec.commdpi.com

Quantitative HTS (qHTS): This advanced approach generates concentration-response curves for every compound in a library in the primary screen, providing rich data on potency and efficacy from the outset and reducing the rate of false negatives that can occur with single-point screening. nih.gov

Q & A

Q. How is alpha-Onocerin diacetate structurally characterized in natural product research?

this compound (CAS: 34434-99-6, C₃₄H₅₄O₄) is typically characterized using spectroscopic methods:

- NMR spectroscopy : ¹H and ¹³C NMR data are essential for confirming acetate groups and the triterpenoid backbone. Ensure baseline resolution and chemical shift ranges comply with standards .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (526.79 g/mol) and fragmentation patterns to distinguish it from structurally similar compounds .

- Reference standards : Cross-validate spectral data with authenticated natural product libraries, such as those from Lycopodiaceae species .

Q. What experimental protocols ensure stability during storage and handling?

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or in DMSO solvent at -80°C for 2 years. Avoid freeze-thaw cycles to prevent degradation .

- Solubility : Prepare working solutions in anhydrous DMSO at <1 mg/ml due to limited aqueous solubility. Vortex thoroughly and centrifuge to remove particulates .

Advanced Research Questions

Q. How to design dose-response experiments to evaluate this compound’s bioactivity in cellular models?

- Dose range : Start with 1–100 µM, referencing similar triterpenoid studies. Include solvent controls (e.g., DMSO ≤0.1% v/v) to rule out vehicle toxicity .

- Endpoint selection : Use assays like CM-H2DCFDA for ROS detection or carboxyfluorescein diacetate succinimidyl ester (CFSE) for proliferation, ensuring cleavage protocols match the compound’s esterase sensitivity .

- Statistical rigor : Apply one-way ANOVA with post-hoc LSD tests (p<0.05) for multi-group comparisons, as demonstrated in arsenic detoxification studies .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Source validation : Confirm compound purity (>95% via HPLC) and supplier reliability (e.g., Sigma-Aldrich or authenticated natural product repositories) .

- Contextual factors : Control for cell line-specific metabolic differences (e.g., esterase activity affecting diacetate hydrolysis) and culture conditions (e.g., serum-free vs. serum-containing media) .

- Meta-analysis : Use tools like SPSS to aggregate data, stratifying results by experimental parameters (e.g., exposure time, solvent) .

Q. What methodologies are recommended for synthesizing this compound derivatives?

- Acetylation optimization : React alpha-Onocerin with acetic anhydride in pyridine at 0–5°C to prevent over-acetylation. Monitor progress via TLC (hexane:ethyl acetate 8:2) .

- Oxidative modifications : Use iodobenzene diacetate in dichloromethane for selective oxidation, achieving ~46% yield under inert atmospheres .

- Purification : Employ silica gel chromatography with gradient elution, followed by recrystallization in ethanol to isolate derivatives .

Q. How to investigate this compound’s interaction with lipid membranes?

- Membrane modeling : Use Langmuir-Blodgett troughs to assess compound incorporation into phospholipid monolayers. Measure changes in surface pressure and area per molecule .

- Fluorescence anisotropy : Label membranes with diphenylhexatriene (DPH) to evaluate rigidity changes upon diacetate binding .

- MD simulations : Apply GROMACS or CHARMM to model interactions with lipid bilayers, validating results with experimental biophysical data .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies?

- Data transparency : Publish raw spectral data, HRMS chromatograms, and crystallographic parameters in supplementary materials .

- Protocol standardization : Adopt guidelines from Organic Letters for compound labeling, reaction stoichiometry, and spectral baseline documentation .

- Open science practices : Deposit datasets in repositories like ChemSpider or Zenodo with metadata compliant with FAIR principles .

Q. What statistical approaches are suitable for time-series data in metabolic studies?

- Longitudinal analysis : Use mixed-effects models to account for intra-subject variability in repeated measures (e.g., metabolite levels over 24-hour cycles) .

- Multivariate analysis : Apply PCA or PLS-DA to correlate diacetate exposure with shifts in microbial genera (e.g., Bacteroides or Akkermansia) .

Ethical and Reporting Standards

Q. How to address ecological toxicity concerns in disposal protocols?

- Waste treatment : Neutralize waste with sodium bicarbonate before disposal to mitigate aquatic toxicity. Follow NIH guidelines for hazardous organic compounds .

- Environmental impact assessment : Use Vibrio fischeri bioluminescence assays to quantify EC₅₀ values for regulatory compliance .

Q. What ethical frameworks apply to animal studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.